molecular formula C30H26NOP B13388699 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine

2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine

Cat. No.: B13388699
M. Wt: 447.5 g/mol
InChI Key: OOWWKYOGZURVKL-UHFFFAOYSA-N
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Description

  • The anthracene moiety can be introduced via a Friedel-Crafts alkylation reaction, where anthracene is reacted with a tert-butyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
  • Coupling with Pyridine:

    • The final step involves coupling the anthracene-substituted benzoxaphosphole with pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
    • This reaction typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate, K2CO3), and a suitable solvent (e.g., toluene or dimethylformamide, DMF).
  • Industrial Production Methods:

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and minimize costs. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    • Formation of the Benzoxaphosphole Ring:

      • The benzoxaphosphole ring can be synthesized by reacting a suitable phenol derivative with a phosphorus trichloride (PCl3) in the presence of a base such as triethylamine (Et3N).
      • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
      • Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
    • Reduction:

      • Reduction reactions can target the benzoxaphosphole ring, converting it to a phosphine oxide.
      • Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
    • Substitution:

      • The compound can participate in electrophilic aromatic substitution reactions, particularly at the anthracene and pyridine rings.
      • Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Major Products:

      Oxidation: Anthraquinone derivatives.

      Reduction: Phosphine oxide derivatives.

      Substitution: Halogenated or nitrated derivatives of the original compound.

    Scientific Research Applications

    Chemistry:

    • As a ligand in coordination chemistry, the compound can form complexes with various metal ions, which can be used as catalysts in organic synthesis.

    Biology:

    • The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine:

    • Its photophysical properties could be exploited in the development of diagnostic imaging agents or photodynamic therapy agents.

    Industry:

    • The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

    Mechanism of Action

    The mechanism by which 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine exerts its effects depends on its application:

      As a Ligand: The compound coordinates with metal ions through its phosphorus and nitrogen atoms, forming stable complexes that can catalyze various organic reactions.

      In Photonics: The compound absorbs light and undergoes electronic transitions, which can be harnessed in light-emitting devices.

      In Biology: The compound may interact with biological targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, affecting the function of proteins or nucleic acids.

    Comparison with Similar Compounds

    • 4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
    • 2-(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine

    Comparison:

    • Uniqueness: The presence of both the anthracene moiety and the benzoxaphosphole ring in 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine provides a unique combination of photophysical and electronic properties that are not found in simpler analogs.
    • Applications: While similar compounds may also be used as ligands or in organic electronics, the specific structure of this compound may offer enhanced stability, selectivity, and efficiency in its applications.

    This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    Molecular Formula

    C30H26NOP

    Molecular Weight

    447.5 g/mol

    IUPAC Name

    2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine

    InChI

    InChI=1S/C30H26NOP/c1-30(2,3)33-28-24(15-10-17-26(28)32-29(33)25-16-8-9-18-31-25)27-22-13-6-4-11-20(22)19-21-12-5-7-14-23(21)27/h4-19,29H,1-3H3

    InChI Key

    OOWWKYOGZURVKL-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6

    Origin of Product

    United States

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